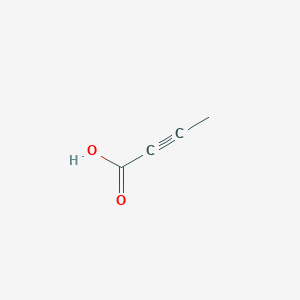
2-Butynoic acid
Vue d'ensemble
Description
2-Butynoic acid, also known as Tetrolic acid, is a short-chain unsaturated carboxylic acid . It is described by the formula CH3C≡CCO2H . Salts and esters of tetrolic acid are known as tetrolates .
Synthesis Analysis
The first reported synthesis of tetrolic acid is believed to be by German chemist Johann Georg Anton Geuther in 1871 as part of his work investigating the derivatives of ethyl acetoacetate . Tetrolic acid is manufactured on a commercial scale by treatment of propyne with a strong base (to form an acetylide), followed by carbon dioxide .Molecular Structure Analysis
The molecular formula of 2-Butynoic acid is C4H4O2 . The molecular weight is 84.0734 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
2-Butynoic acid is used as a synthon in various reactions, including cycloacylation of phenols to flavones and chromones . It is involved in the cyclization of gamma-butyrolactones . It is also used in the synthesis of Z-trisubstituted olefins through μ-alkylation .Physical And Chemical Properties Analysis
2-Butynoic acid is a white to yellow powder . It has a melting point of 78-80 °C (lit.) . The boiling point is 200-203°C . The density is 0.9641 g/cm3 . It is soluble in water .Applications De Recherche Scientifique
Intermediate in Organic Synthesis
2-Butynoic acid is used as an intermediate in organic synthesis . It plays a crucial role in the formation of various organic compounds.
Pharmaceuticals
In the pharmaceutical industry, 2-Butynoic acid is used as a building block in the synthesis of drugs . Its unique structure contributes to the medicinal properties of these drugs.
Synthon in Various Reactions
2-Butynoic acid is used as a synthon in a variety of reactions . This means it is used as a starting material in synthetic chemistry to produce other compounds.
Cycloacylation of Phenols to Flavones and Chromones
One specific application of 2-Butynoic acid as a synthon is in the cycloacylation of phenols to produce flavones and chromones . These compounds have various applications in the pharmaceutical and dye industries.
Cyclization to γ-Butyrolactones
2-Butynoic acid is also used in the cyclization to γ-butyrolactones . γ-Butyrolactones are used in the synthesis of various pharmaceuticals and are also found in several natural products.
Synthesis of Z-Trisubstituted Olefins via γ-Alkylation
Another application of 2-Butynoic acid is in the synthesis of Z-trisubstituted olefins via γ-alkylation . These olefins have various applications in the chemical industry.
Preparation of Chirally Pure 1,2,3,4-Tetrahydroisoquinoline Analogs
2-Butynoic acid plays an important role in the preparation of chirally pure 1,2,3,4-tetrahydroisoquinoline analogs . These analogs find application as anti-cancer agents.
Safety And Hazards
Propriétés
IUPAC Name |
but-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O2/c1-2-3-4(5)6/h1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEHNHVFDCZTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060444 | |
| Record name | 2-Butynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butynoic acid | |
CAS RN |
590-93-2 | |
| Record name | 2-Butynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butynoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butynoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butynoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BUTYNOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3AM9ANZ22 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Butynoic acid?
A1: 2-Butynoic acid has the molecular formula C4H4O2 and a molecular weight of 84.07 g/mol. []
Q2: What spectroscopic data is available for 2-Butynoic acid?
A2: The He(I) photoelectron spectrum of 2-Butynoic acid has been recorded, allowing for the assignment of ionization energies to specific molecular orbitals. [] Additionally, the rotational spectrum has been studied, revealing information about its internal rotation dynamics. []
Q3: Does 2-Butynoic acid exist in different forms?
A3: Yes, 2-Butynoic acid exhibits polymorphism and exists in two enantiotropically related forms: monoclinic and triclinic. These forms differ in their hydrogen bond dimensionality and exhibit different thermal expansion coefficients. []
Q4: How thermally stable is 2-Butynoic acid?
A4: While 2-Butynoic acid can be purified via recrystallization, it poses a risk of thermal runaway upon heating. Studies using accelerated rate calorimetry (ARC) show an exothermic onset at 135 °C, making short-path distillation unsuitable for purification. []
Q5: Is 2-Butynoic acid compatible with copper surfaces?
A5: Studies have examined the adsorption and thermal reactions of 2-Butynoic acid on Cu(100) surfaces. The molecule undergoes decomposition, producing various gaseous products, and the presence of pre-adsorbed oxygen on the copper surface influences its thermal stability. []
Q6: How can 2-Butynoic acid be utilized in organic synthesis?
A6: The dianion of 2-Butynoic acid serves as a versatile reagent. It can react with aldehydes to synthesize 5,6-dihydro-2H-pyran-2-one derivatives, some of which are naturally occurring compounds. [, ]
Q7: Can 2-Butynoic acid participate in cycloaddition reactions?
A7: Yes, 2-Butynoic acid derivatives are utilized in phosphine-catalyzed [3+2]-cycloadditions with 5-methylenehydantoins. This reaction yields spiro-heterocyclic products, and by modifying reaction conditions, specific regioselectivity can be achieved. []
Q8: What is the role of 2-Butynoic acid in synthesizing spiroindolines?
A8: 2-Butynoic acid participates in a post-Ugi gold-catalyzed domino cyclization that generates spiroindolines. This multicomponent reaction provides a concise route to these complex heterocycles, showcasing the utility of 2-Butynoic acid in diversity-oriented synthesis. []
Q9: Can 2-Butynoic acid be used in the synthesis of norcantharidin analogues?
A9: Yes, 2-Butynoic acid plays a crucial role in a two-step Ugi intramolecular Diels–Alder (IMDA) sequence used to synthesize norcantharidin analogues. This method enables the creation of diverse analogues with potential applications in medicinal chemistry. []
Q10: How does the structure of 2-Butynoic acid derivatives affect their activity as nitrification inhibitors?
A10: Research on substituted acetylenes, including 2-Butynoic acid derivatives, reveals that their structure significantly impacts their ability to inhibit nitrification in soil. While 2-Butynoic acid itself shows minimal effects, modifications like introducing a phenyl ring (phenylacetylene) greatly enhance inhibitory potency. []
Q11: What is the role of structural features in the cytotoxicity of norcantharidin analogues?
A11: SAR studies of norcantharidin analogues, synthesized using 2-Butynoic acid, highlight the importance of maintaining sp2 hybridization within the tetrahydroepoxyisoindole carboxamide scaffold for cytotoxicity. Replacing 2-Butynoic acid with crotonic acid in the synthesis impacts diastereoselectivity, demonstrating the influence of even subtle structural changes. []
Q12: What are some potential applications of 2-Butynoic acid in agriculture?
A12: 2-Butynoic acid derivatives, specifically substituted acetylenes, show promise as soil nitrification inhibitors. These compounds can potentially increase nitrogen fertilizer use efficiency by preventing its premature conversion to nitrate, which is prone to leaching. []
Q13: Does 2-Butynoic acid impact ruminal methanogenesis?
A13: In vitro studies indicate that the unsaturated analog of butyrate, 2-Butynoic acid, can decrease ruminal methanogenesis, albeit to a lesser extent than other tested compounds like propynoic acid and ethyl 2-butynoate. Further research is needed to understand its metabolic fate and overall effects on fermentation. []
Q14: Can microorganisms metabolize 2-Butynoic acid?
A14: Yes, certain microorganisms can utilize 2-Butynoic acid. For instance, Rhinocladiella atrovirens KY801 can specifically oxidize the hydroxymethyl group of 2-Butyn-1,4-diol, converting it into 4-Hydroxy-2-butynoic acid. [, ]
Q15: Can 2-Butynoic acid be used as a building block for bioplastics?
A15: While not directly a building block for bioplastics, 2-Butynoic acid (specifically its derivative, 2-butynoic acid methyl ester) has been identified as a marker for polyhydroxybutyrate (PHB) presence in microbial samples using GC-MS analysis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



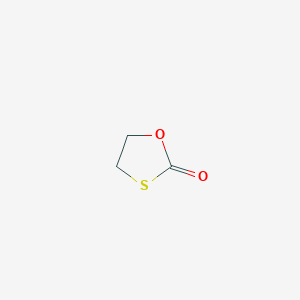

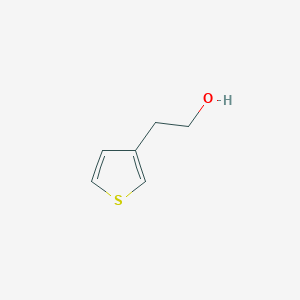


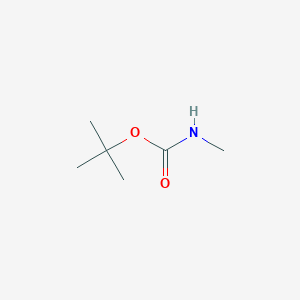


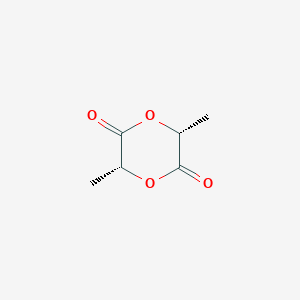

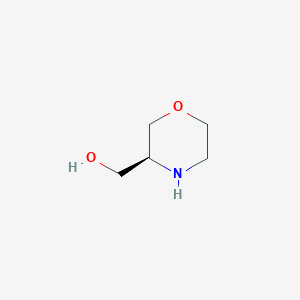

![N-((4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B104125.png)
